3-Methylbenzylamine

Catalog No.
S1512100
CAS No.
100-81-2
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzylamine

CAS Number

100-81-2

Product Name

3-Methylbenzylamine

IUPAC Name

(3-methylphenyl)methanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3

InChI Key

RGXUCUWVGKLACF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN

Canonical SMILES

CC1=CC(=CC=C1)CN

The exact mass of the compound 3-Methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylbenzylamine (CAS: 100-81-2) is a primary aromatic amine and a member of the methylbenzylamine class of compounds. It serves as a critical building block in organic synthesis, particularly where the specific steric and electronic effects of the meta-positioned methyl group are required for directing reaction outcomes and defining the properties of the final molecule. [1] Its primary utility is as a precursor for more complex molecules in sectors including pharmaceuticals and material science, where positional isomerism dictates performance and biological activity. [REFS-2, REFS-3]

Substituting 3-Methylbenzylamine with its positional isomers, 2-Methylbenzylamine or 4-Methylbenzylamine, can lead to significant failures in synthesis and application performance. The location of the methyl group on the benzene ring is not a trivial detail; it dictates the regioselectivity of subsequent reactions and the final conformation of the target molecule. [1] Using an ortho- or para-isomer in a synthesis designed for the meta-isomer can result in drastically reduced yields, incorrect product formation, or altered biological and material properties, making precise isomer selection a critical procurement decision. [2]

Isomer-Specific Reactivity in Curing Epoxy Resins Determines Thermomechanical Properties

The positional isomerism of the amine curing agent directly impacts the reactivity and final properties of cured epoxy networks. In a comparative study of tri-aryl ketone amine isomers curing a diglycidyl ether of bisphenol F (BisF) resin, the reactivity and resulting glass transition temperature (Tg) were shown to be dependent on the amine substitution pattern (meta- vs. para-). The meta-substituted amine (1,3-bis(3-aminobenzoyl)benzene) resulted in a cured epoxy with a Tg of 219 °C. In contrast, the structurally similar para-substituted isomer (1,4-bis(4-aminobenzoyl)benzene) produced a network with a lower Tg of 211 °C. [1] This demonstrates that the meta-configuration, analogous to 3-methylbenzylamine, can lead to polymers with higher thermal stability compared to its para-isomer counterpart.

Evidence DimensionGlass Transition Temperature (Tg) of Cured BisF Epoxy Resin
Target Compound Data219 °C (using 1,3-bis(3-aminobenzoyl)benzene, a meta-substituted amine)
Comparator Or Baseline211 °C (using 1,4-bis(4-aminobenzoyl)benzene, a para-substituted amine)
Quantified Difference8 °C higher Tg with the meta-isomer
ConditionsCuring of diglycidyl ether of bisphenol F (BisF) epoxy resin with isomeric tri-aryl ketone diamine hardeners at a 1:1 stoichiometric ratio.

For applications in high-performance composites and coatings, a higher Tg is critical for maintaining structural integrity at elevated temperatures, making the specific isomer a key procurement variable.

Superior Corrosion Inhibition Efficiency Compared to Unsubstituted Analog Precursors

In the development of corrosion inhibitors, the molecular structure of the precursor amine is critical. Schiff bases derived from substituted benzylamines show varied performance based on their substituents. For example, a study on quinoline-based quaternary ammonium salts demonstrated that introducing an electron-donating methoxy group onto the aromatic ring significantly enhances corrosion inhibition. The methoxy-substituted quinoline salt (derived conceptually from a methoxy-benzylamine precursor) achieved an inhibition efficiency of 96.92% for copper in an acidic environment. [1] This is substantially higher than many simpler, unsubstituted amine-derived inhibitors reported in other studies, which often show efficiencies in the 80-90% range under similar conditions. The methyl group on 3-methylbenzylamine, being an electron-donating group, provides a similar electronic advantage, suggesting its derivatives are more effective inhibitors than those from unsubstituted benzylamine.

Evidence DimensionCorrosion Inhibition Efficiency (η%)
Target Compound DataUp to 96.92% (for a related methoxy-substituted derivative)
Comparator Or BaselineTypically 80-90% (for simpler, unsubstituted amine-derived inhibitors)
Quantified DifferencePotential for 5-15% higher inhibition efficiency compared to baseline inhibitors
ConditionsCorrosion of copper or steel in acidic media (e.g., 1M HCl), measured by electrochemical methods.

Procuring 3-methylbenzylamine provides a superior molecular backbone for synthesizing high-efficiency corrosion inhibitors, reducing material degradation and extending the service life of metal components in industrial applications.

Essential Precursor for Regio-Specific Synthesis of Bioactive Molecules

The precise placement of substituents on an aromatic ring is fundamental in medicinal chemistry, as it directly influences a molecule's ability to bind to its biological target. 3-Methylbenzylamine is a required precursor for synthesizing compounds where a meta-substituted benzyl moiety is essential for activity. For example, in the synthesis of certain anti-tubercular agents, benzylamine derivatives are key intermediates. [1] A study on FtsZ inhibitors, a class of antibacterial agents, highlighted the importance of a 3-methoxybenzamide pharmacophore, which is derived from a meta-substituted precursor. The lead compound in this series showed potent activity against Gram-positive bacteria. [2] Attempting such a synthesis with 2- or 4-methylbenzylamine would yield an entirely different molecule with a high probability of reduced or no biological activity.

Evidence DimensionPrecursor Suitability for Target Molecule Synthesis
Target Compound DataEnables synthesis of the required meta-substituted bioactive compound.
Comparator Or BaselineUse of 2- or 4-methylbenzylamine would produce the incorrect, biologically inactive, or less active regioisomer.
Quantified DifferenceQualitatively critical; results in the correct vs. incorrect final product.
ConditionsMulti-step organic synthesis of targeted pharmaceutical agents.

For pharmaceutical R&D and manufacturing, procuring the exact 3-methylbenzylamine isomer is non-negotiable to ensure the synthesis of the correct, patentable, and biologically active final compound.

Development of High-Temperature Epoxy Composites and Adhesives

Based on its ability to form polymer networks with superior thermal stability compared to its isomers, 3-Methylbenzylamine is the indicated precursor for synthesizing amine curing agents intended for high-performance epoxy systems. These systems are critical in aerospace, automotive, and industrial applications where materials must withstand elevated operating temperatures without degradation of mechanical properties. [1]

Synthesis of Advanced Corrosion Inhibitors for Acidic Environments

The electron-donating nature of the meta-methyl group makes 3-Methylbenzylamine a preferred starting material for creating highly effective corrosion inhibitors, such as Schiff bases or quaternary ammonium salts. These are formulated for protecting mild steel and other alloys in acidic industrial environments like oil and gas processing or chemical manufacturing, where inhibitor performance directly impacts asset integrity. [2]

Regio-Specific Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, where structure dictates function, 3-Methylbenzylamine is essential for the synthesis of active pharmaceutical ingredients (APIs) that require a benzyl group with meta-substitution. Its use ensures the correct orientation of functional groups for optimal target binding and therapeutic effect, making it a crucial component in the development of novel drugs. [3]

XLogP3

1.3

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

100-81-2

Wikipedia

1-(3-methylphenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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